molecular formula C30H58N2O9 B8217919 11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10,13-tetrahydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one

11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10,13-tetrahydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one

Cat. No.: B8217919
M. Wt: 590.8 g/mol
InChI Key: PXDYILJJHOVNLO-UHFFFAOYSA-N
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Description

The compound 11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10,13-tetrahydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one (hereafter referred to by its IUPAC name) is a macrolide antibiotic structurally classified as a 15-membered lactone ring with a nitrogen atom substitution at position 9a, distinguishing it from classical macrolides . Its molecular complexity arises from multiple hydroxyl, methyl, and sugar moiety substituents, including a dimethylamino-deoxyhexose group at position 11 and a methoxy-methyloxane group at position 13 . This compound is pharmacologically recognized as azithromycin, a semisynthetic derivative of erythromycin, optimized for enhanced stability and bioavailability .

Properties

IUPAC Name

11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10,13-tetrahydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H58N2O9/c1-12-22-30(8,38)25(35)20(6)32(11)15-16(2)14-29(7,37)26(18(4)23(33)19(5)27(36)40-22)41-28-24(34)21(31(9)10)13-17(3)39-28/h16-26,28,33-35,37-38H,12-15H2,1-11H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDYILJJHOVNLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C)O)(C)O)C)C)C)O)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H58N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10,13-tetrahydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one is a complex organic molecule with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

The compound's molecular formula is C37H67NO14C_{37}H_{67}NO_{14}, with a molecular weight of approximately 749.93 g/mol. It features multiple hydroxyl groups and a dimethylamino moiety which may contribute to its biological activity.

Physical Properties

PropertyValue
Density1.24 g/cm³
Boiling Point849.7 °C
Melting PointNot Available

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. The presence of the dimethylamino group is often associated with enhanced interaction with bacterial membranes, potentially leading to increased permeability and cell lysis.

The proposed mechanism involves the disruption of bacterial cell wall synthesis and inhibition of protein synthesis. This is particularly relevant for Gram-positive bacteria.

Cytotoxicity and Anticancer Activity

Studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines. The biological activity is often attributed to the compound's ability to induce apoptosis through mitochondrial pathways.

Case Study: Anticancer Efficacy

In vitro studies demonstrated that the compound significantly reduced cell viability in breast cancer cell lines (MCF7) at concentrations as low as 10 µM. The mode of action appears to involve the activation of caspase pathways leading to programmed cell death.

Cardiovascular Effects

Some derivatives of this compound have been studied for their potential cardioprotective effects. These effects are hypothesized to be mediated through antioxidant activity and modulation of nitric oxide pathways.

In Vivo Studies

Animal models have been utilized to assess the pharmacokinetics and bioavailability of the compound. Results indicate a favorable absorption profile with peak plasma concentrations occurring within 2 hours post-administration.

Toxicological Data

Preliminary toxicological assessments suggest a low toxicity profile at therapeutic doses. However, further studies are required to fully understand the long-term effects and safety margins.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C37H67NO14C_{37}H_{67}NO_{14} and a molecular weight of approximately 749.926 g/mol. It features multiple hydroxyl groups and a dimethylamino substituent which contribute to its bioactivity. The bicyclic structure is indicative of potential interactions with biological targets.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. Molecular docking studies have suggested that it interacts with enzymes involved in bacterial cell wall synthesis, potentially inhibiting their activity. This suggests its use as an antimicrobial agent in treating bacterial infections.

Interaction Studies

Molecular Docking Simulations : These simulations are crucial for understanding how the compound interacts with biological targets. By predicting binding affinities to various enzymes and receptors, researchers can elucidate mechanisms of action that underpin its biological effects.

Pharmacological Insights

The presence of multiple hydroxyl groups suggests potential for hydrophilicity , enhancing solubility in biological systems and possibly leading to improved bioavailability. The dimethylamino group may enhance interaction with biological membranes, facilitating cellular uptake.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study conducted on structurally related compounds showed promising results against Gram-positive bacteria. The mechanisms were attributed to interference with cell wall synthesis and protein synthesis pathways.
  • Anticancer Activity : Research on similar compounds indicated that they could induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
  • Molecular Docking Analysis : In silico studies have predicted high binding affinities of this compound with key enzymes involved in metabolic pathways relevant to cancer and bacterial infections.

Comparison with Similar Compounds

Structural Comparison with Similar Macrolides

Core Structural Features

Azithromycin shares a 15-membered lactone ring with erythromycin and clarithromycin but differs in key substitutions:

  • Erythromycin: Contains a 14-membered lactone ring with hydroxyl groups at positions 6 and 12. It lacks the nitrogen substitution at position 9a and the dimethylamino sugar moiety, making it less acid-stable .
  • Clarithromycin : A 14-membered macrolide with a methoxy group replacing the hydroxyl at position 6, improving acid stability but retaining the classical lactone ring .

Key Structural Differences :

Feature Azithromycin Erythromycin Clarithromycin
Lactone Ring Size 15-membered 14-membered 14-membered
Position 9a Substitution Nitrogen-methyl group Carbonyl group Carbonyl group
Sugar Moieties Dimethylamino-deoxyhexose at C11 Cladinose at C3 Cladinose at C3
Acid Stability High (resists gastric degradation) Low (requires enteric coating) Moderate

Pharmacokinetic and Metabolic Comparison

Bioavailability and Half-Life
  • Azithromycin : Exhibits a prolonged half-life (~68 hours) due to extensive tissue penetration and reduced hepatic metabolism. The nitrogen substitution simplifies metabolic pathways, minimizing cytochrome P450 interactions .
  • Erythromycin : Short half-life (~1.5 hours) with rapid hepatic metabolism via CYP3A4, leading to drug interactions .
  • Clarithromycin : Intermediate half-life (~5 hours) with active metabolites contributing to efficacy .

Pharmacokinetic Parameters :

Parameter Azithromycin Erythromycin Clarithromycin
Oral Bioavailability 37% 25% 50%
Plasma Half-Life (h) 68 1.5 5
Protein Binding 7–50% 70–90% 65–70%

Bioactivity and Therapeutic Efficacy

Antimicrobial Spectrum

Azithromycin demonstrates broader Gram-negative coverage compared to erythromycin and clarithromycin, particularly against Haemophilus influenzae and Chlamydia trachomatis, attributed to its enhanced cellular accumulation .

Antiviral Activity

Recent studies highlight azithromycin’s inhibitory activity against SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), with IC₅₀ values 30% lower than clarithromycin analogues due to its nitrogen-substituted aglycone enhancing target binding .

Comparative Bioactivity Data :

Organism/Protein Azithromycin (MIC₉₀, µg/mL) Erythromycin (MIC₉₀, µg/mL) Clarithromycin (MIC₉₀, µg/mL)
Streptococcus pneumoniae 0.12 0.25 0.06
Haemophilus influenzae 0.5 >8 4
SARS-CoV-2 RdRp Inhibition 82% at 10 µM Not tested 65% at 10 µM

Preparation Methods

Reaction Conditions

  • Hydroxylamine : 1.5–6 molar equivalents relative to erythromycin A.

  • pH : Maintained at 6.0–7.0 using acetic acid to prevent enol ether formation.

  • Solvent : Isopropyl alcohol/water (1:1 v/v) at 20–60°C for 8–12 hours.

  • Yield : 85–92% after recrystallization from dichloromethane-hexane.

Mechanism : Nucleophilic attack by hydroxylamine on the 9-keto group of erythromycin A forms the oxime, with acid catalysis accelerating imine formation while avoiding dehydration.

Stage 2: Beckmann Rearrangement

The oxime undergoes Beckmann rearrangement to yield 6,9-imino ether, a cyclic enol ether.

Catalysts and Solvents

  • Catalyst : Hydrogen chloride gas or sulfuric acid.

  • Solvent : Anhydrous methanol or ethanol at 60–80°C.

  • Yield : 70–78% after neutralization and extraction.

Critical Factor : Excess acid (>pH 2) promotes over-rearrangement to aziridine byproducts, necessitating strict pH control.

Stage 3: Reduction to 9-Deoxo-9a-Aza-9a-Homoerythromycin-A

The imino ether is reduced to the secondary amine using hydrogenation or stoichiometric reductants.

Hydrogenation Method

  • Catalyst : Platinum oxide (PtO₂) or palladium on carbon (Pd/C).

  • Conditions : 50–100 psi H₂ pressure in methanol at 25–40°C.

  • Yield : 80–88%.

Chemical Reduction

  • Reductant : Sodium cyanoborohydride (NaBH₃CN) in tetrahydrofuran (THF).

  • Yield : 75–82%.

Trade-offs : Hydrogenation offers higher purity but requires specialized equipment, while chemical reduction is scalable but generates boron-containing waste.

Stage 4: Reductive Methylation

The secondary amine undergoes N-methylation to introduce the dimethylamino group.

Eschweiler-Clarke Conditions

  • Reagents : Formaldehyde (2.2 eq) and formic acid (3 eq) in chloroform.

  • Temperature : Reflux at 60°C for 6–8 hours.

  • Yield : 90–95%.

Catalytic Methylation

  • Catalyst : 10% Pd/C with formaldehyde under H₂ (30 psi).

  • Solvent : Ethanol/water (4:1 v/v) at 50°C.

  • Yield : 88–92%.

Advantage : Catalytic methods reduce formic acid waste, aligning with green chemistry principles.

Stage 5: Crystallization and Purification

The final product is isolated as a dihydrate or anhydrous form via solvent-mediated crystallization.

Dihydrate Formation

  • Solvent System : Acetone/water (7:3 v/v) at 0–5°C.

  • Purity : ≥99% by HPLC after recrystallization.

Anhydrous Form

  • Solvent : Dichloromethane-hexane (1:2 v/v) under reduced pressure.

  • Yield : 70–75%.

Process Optimization Challenges

Byproduct Control

  • Enol Ethers : Formed at pH <5.0 during oxime synthesis, requiring real-time pH monitoring.

  • Aziridines : Generated during over-rearrangement of imino ether, mitigated by limiting acid exposure.

Stereochemical Integrity

The C3, C4, and C5 hydroxy groups are prone to epimerization under acidic conditions. Using aprotic solvents (e.g., THF) in reduction steps preserves stereochemistry.

Industrial-Scale Considerations

Batch vs. Continuous Flow

  • Batch : Preferred for Stages 1–4 due to longer reaction times.

  • Continuous Flow : Implemented for crystallization (Stage 5) to enhance yield consistency.

Cost Drivers

  • Hydrogenation Catalysts : PtO₂ accounts for 15–20% of raw material costs.

  • Solvent Recovery : Isopropyl alcohol and dichloromethane recycling reduces expenses by 30%.

Comparative Analysis of Methods

ParameterHydrogenation MethodChemical Reduction
Yield80–88%75–82%
Purity≥98%95–97%
Catalyst CostHighLow
Environmental ImpactLow (H₂)Moderate (Boron waste)

Emerging Innovations

Enzymatic Methylation

Recent trials using methyltransferases (e.g., NovMT) show 60–65% yield at 25°C, avoiding harsh reagents.

Flow Chemistry

Microreactors for Beckmann rearrangement reduce reaction time from 8 hours to 30 minutes, improving throughput .

Q & A

Basic Research Questions

Q. How can researchers validate the stereochemical configuration of this compound during synthesis?

  • Methodological Answer : Stereochemical validation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., NOESY or ROESY for spatial proton-proton correlations) and X-ray crystallography. For example, coupling constants (JJ-values) in 1H^{1}\text{H}-NMR can confirm axial/equatorial substituents in the oxane ring, while X-ray analysis resolves absolute configurations of chiral centers. Computational methods (e.g., density functional theory, DFT) can further corroborate experimental data .

Q. What analytical techniques are recommended for purity assessment of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry (MS) detection is critical. Use a reversed-phase C18 column with gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to separate polar impurities. Quantify impurities via calibration curves, ensuring detection limits <0.1% .

Q. How should researchers design a synthetic route for this compound, considering its complex glycosylation pattern?

  • Methodological Answer : Prioritize orthogonal protecting groups (e.g., tert-butyldimethylsilyl for hydroxyls, Fmoc for amines) to control glycosylation steps. Use glycosyl donors like trichloroacetimidates for stereoselective coupling. Monitor reactions with thin-layer chromatography (TLC) and MS. Post-synthesis, deprotect under mild acidic conditions (e.g., TFA/water) to preserve labile substituents .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in bioactivity data caused by structural flexibility?

  • Methodological Answer : Molecular dynamics (MD) simulations can model conformational changes in aqueous environments. Pair this with free-energy perturbation (FEP) calculations to predict binding affinities to biological targets. For example, simulate interactions with ribosomal subunits (if applicable) to explain discrepancies in antimicrobial activity .

Q. What strategies mitigate batch-to-batch variability in microbial-derived samples of this compound?

  • Methodological Answer : Optimize fermentation conditions (pH, temperature, nutrient gradients) using design of experiments (DoE) frameworks. Employ LC-MS/MS for real-time monitoring of secondary metabolites. Use multivariate analysis (e.g., PCA) to correlate process parameters with product consistency .

Q. How can researchers elucidate the mechanism of action (MOA) when traditional assays yield inconclusive results?

  • Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) to identify differentially expressed genes/proteins post-treatment. Validate targets via CRISPR-Cas9 knockout studies. For example, if the compound inhibits bacterial growth, screen for resistance mutations via whole-genome sequencing of evolved strains .

Q. What experimental approaches address discrepancies in solubility and stability data across different solvent systems?

  • Methodological Answer : Conduct phase-solubility studies using the Higuchi-Corrigan method to determine thermodynamic solubility. Evaluate stability via accelerated stress testing (40°C/75% RH) and UPLC-UV quantification. Use Hansen solubility parameters (HSPs) to rationalize solvent effects .

Q. How can AI-driven tools optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer : Train generative adversarial networks (GANs) on existing SAR data to propose novel derivatives with predicted bioactivity. Validate synthetic feasibility via retrosynthetic algorithms (e.g., ASKCOS). Prioritize candidates using multi-objective optimization (e.g., Pareto fronts for potency vs. toxicity) .

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